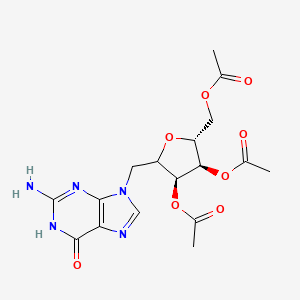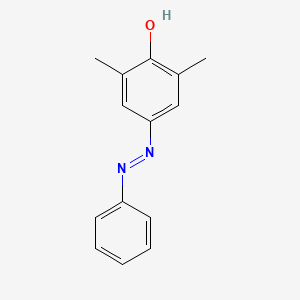
Phenol, 2,6-dimethyl-4-(phenylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,6-dimethyl-4-(phenylazo)- is an organic compound with the molecular formula C14H14N2O. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a phenylazo group. This compound is known for its vibrant color and is often used in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under alkaline conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- is typically carried out in large reactors where temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
Phenol, 2,6-dimethyl-4-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and inks.
作用机制
The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its ability to undergo azo-hydrazone tautomerism, which allows it to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can participate in electron transfer reactions, influencing redox processes in biological systems.
相似化合物的比较
Phenol, 2,6-dimethyl-4-(phenylazo)- can be compared with other azo compounds such as:
Phenol, 4-(phenylazo)-: Lacks the methyl groups at positions 2 and 6, making it less sterically hindered.
Phenol, 2,4-dimethyl-: Does not contain the azo group, thus lacking the vibrant color and specific reactivity associated with azo compounds.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains bulky tert-butyl groups and a dimethylaminomethyl group, providing different steric and electronic properties.
Phenol, 2,6-dimethyl-4-(phenylazo)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
203315-02-0 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
InChI 键 |
ZWLHBJXWUXPCHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


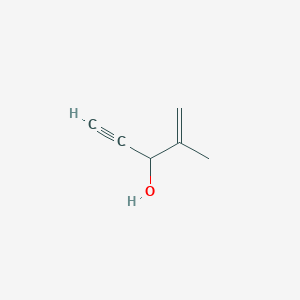
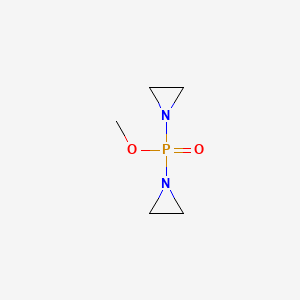
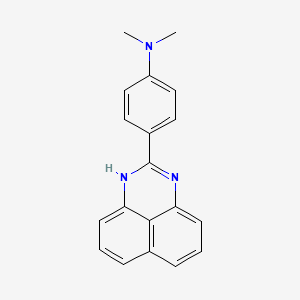
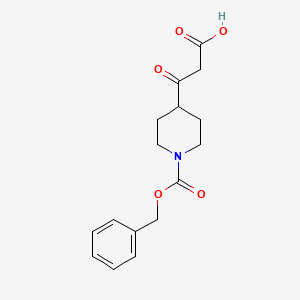

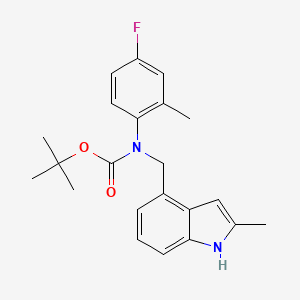

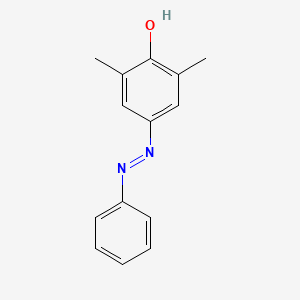
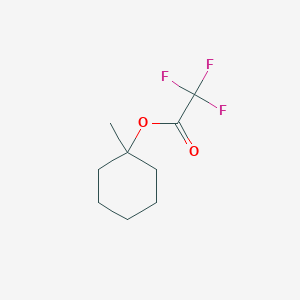
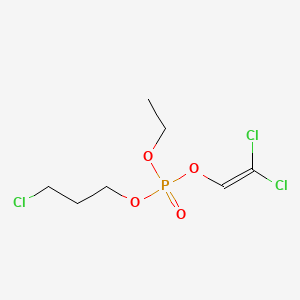
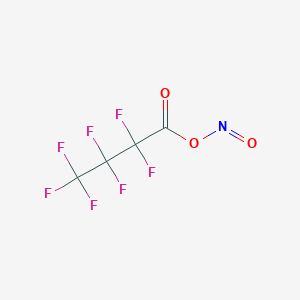
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

